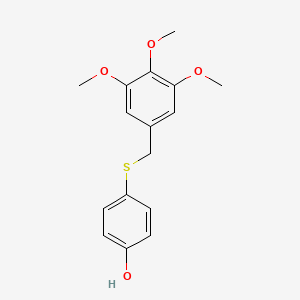

4-((3,4,5-Trimethoxybenzyl)thio)phenol

Description

4-((3,4,5-Trimethoxybenzyl)thio)phenol is a sulfur-containing aromatic compound characterized by a phenol core linked via a thioether bridge to a 3,4,5-trimethoxybenzyl group. This structural motif is prevalent in medicinal and agrochemical research due to its adaptability in modulating physicochemical and biological properties .

Synthesis routes for analogous compounds often involve nucleophilic substitution reactions between thiols and benzyl halides. For example, InCl₃-catalyzed alkylation of thiols with halides, as described in triazole derivative synthesis, could be adapted for this compound .

Properties

Molecular Formula |

C16H18O4S |

|---|---|

Molecular Weight |

306.4 g/mol |

IUPAC Name |

4-[(3,4,5-trimethoxyphenyl)methylsulfanyl]phenol |

InChI |

InChI=1S/C16H18O4S/c1-18-14-8-11(9-15(19-2)16(14)20-3)10-21-13-6-4-12(17)5-7-13/h4-9,17H,10H2,1-3H3 |

InChI Key |

JBTRUPZYRYLZFH-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC(=CC(=C1OC)OC)CSC2=CC=C(C=C2)O |

Origin of Product |

United States |

Scientific Research Applications

Antioxidant Activity

Research has demonstrated that compounds similar to 4-((3,4,5-Trimethoxybenzyl)thio)phenol exhibit significant antioxidant activity. For instance, a series of thiosemicarbazides derived from trimethoxybenzyl groups showed over 50% inhibition of DPPH radicals, indicating strong free radical scavenging capabilities comparable to standard antioxidants like ascorbic acid and butylated hydroxytoluene .

Anticancer Properties

Recent studies have synthesized new derivatives of 3,4,5-trimethoxyphenyl thiazole pyrimidines that include the thioether moiety. These compounds were evaluated for their anticancer activity against various cell lines. Notably, one derivative showed a growth inhibition (GI) value of 86.28% against the HOP-92 non-small cell lung cancer line at a concentration of 10 μM . This suggests that modifications involving the thioether group can enhance anticancer efficacy.

Anti-Angiogenic Effects

The compound has been investigated for its anti-angiogenic properties. In vivo studies using zebrafish models revealed that certain derivatives significantly inhibited the formation of blood vessels, indicating potential applications in treating diseases characterized by excessive angiogenesis, such as cancer .

Synthesis and Structure-Activity Relationship

The synthesis of this compound typically involves the reaction of 3,4,5-trimethoxybenzyl chloride with thiophenol or its derivatives under appropriate conditions. The resulting compound's biological activity is influenced by the electronic effects of the methoxy groups and the steric hindrance provided by the thioether linkage.

Case Study 1: Antioxidant Evaluation

A study evaluated various thiosemicarbazides derived from 3,4,5-trimethoxy groups for their antioxidant properties using DPPH and FRAP assays. The results indicated that compounds with electron-donating groups exhibited higher antioxidant activities than those with electron-withdrawing substituents . This reinforces the importance of substituent effects in modulating biological activity.

Case Study 2: Anticancer Activity Screening

In a comprehensive screening against the NCI-60 cancer cell line panel, several derivatives containing the trimethoxy group demonstrated promising antiproliferative effects. The compound containing a piperazine moiety showed significant activity against colorectal carcinoma and breast cancer cell lines . These findings highlight the potential for developing new anticancer therapies based on this scaffold.

Comparison with Similar Compounds

Thioether vs. Ether Analogs

Replacing the thioether (-S-) group with an ether (-O-) linkage significantly alters physicochemical properties. For instance:

| Property | 4-((3,4,5-Trimethoxybenzyl)thio)phenol | Oxygen Analog (Ether) |

|---|---|---|

| Lipophilicity (LogP) | Higher (due to sulfur’s polarizability) | Lower |

| Hydrogen Bonding | Weak acceptor (S-atom) | Stronger (O-atom) |

| Oxidative Stability | Prone to sulfoxide/sulfone formation | More stable |

The thioether’s higher lipophilicity may enhance membrane permeability in drug design but could reduce aqueous solubility. In microtubule disruptors like compound 17a (), ether linkages are common, but thioether variants could offer altered pharmacokinetic profiles .

Substituent Variations on the Benzyl Group

Modifying the methoxy substituents on the benzyl group impacts electronic and steric effects:

| Compound | Substituent Pattern | Biological Activity (Hypothetical) |

|---|---|---|

| This compound | 3,4,5-OMe | Potential microtubule inhibition |

| 4-((2,4-Dimethoxybenzyl)thio)phenol | 2,4-OMe | Reduced steric bulk; altered binding |

| 4-((4-Methoxybenzyl)thio)phenol | 4-OMe | Lower complexity; possible efficacy loss |

The 3,4,5-trimethoxy configuration is optimal for interactions with tubulin’s colchicine-binding site, as seen in compound 17a . Removing methoxy groups may diminish activity.

Comparison with Pesticidal Thioethers

Thioether-containing pesticides, such as tetrasul (1,2,4-trichloro-5-((4-chlorophenyl)thio)benzene), share sulfur-based linkages but differ in substitution patterns:

| Compound | Core Structure | Use Case | Key Substituents |

|---|---|---|---|

| 4-((3,4,5-TMB)thio)phenol | Phenol + trimethoxybenzyl | Research compound | 3,4,5-OMe, no halogens |

| Tetrasul | Chlorobenzene + thiophenyl | Acaricide | Cl, 4-chlorophenyl |

The absence of halogen substituents in 4-((3,4,5-TMB)thio)phenol may reduce environmental persistence compared to tetrasul, but its phenol group could introduce higher reactivity .

Preparation Methods

Reaction Conditions and Optimization

-

Reagents : 4-Mercaptophenol, 3,4,5-trimethoxybenzyl chloride, base (e.g., triethylamine, sodium hydride), solvent (e.g., DMF, THF).

-

Mechanism : Deprotonation of 4-mercaptophenol generates a thiolate ion, which displaces the chloride from 3,4,5-trimethoxybenzyl chloride to form the thioether bond.

-

Procedure :

-

Dissolve 4-mercaptophenol (1.0 equiv) in anhydrous DMF under nitrogen.

-

Add triethylamine (1.2 equiv) to deprotonate the thiol.

-

Introduce 3,4,5-trimethoxybenzyl chloride (1.1 equiv) dropwise at 0°C.

-

Warm to room temperature and stir for 12–24 hours.

-

Quench with water, extract with ethyl acetate, wash with brine, and dry over Na₂SO₄.

-

Purify via column chromatography (hexane/ethyl acetate gradient).

-

Critical Parameters

-

Base Selection : Strong bases (e.g., NaH) may enhance reaction rates but risk side reactions.

-

Solvent Polarity : Polar aprotic solvents (DMF, DMSO) stabilize the thiolate ion, improving reactivity.

-

Temperature Control : Excessive heat promotes oxidation of the thiol to disulfide.

Disulfide Intermediate Approach Using Bis(3,4,5-Trimethoxyphenyl)disulfide

An alternative method employs bis(3,4,5-trimethoxyphenyl)disulfide as a sulfur source, reacting with 4-iodophenol under palladium catalysis.

Reaction Protocol

-

Reagents : 4-Iodophenol, bis(3,4,5-trimethoxyphenyl)disulfide, Pd(OAc)₂, ligand (e.g., PPh₃), base (K₃PO₄), solvent (DMF).

-

Mechanism : Oxidative addition of the disulfide to palladium(0), followed by transmetalation with 4-iodophenol and reductive elimination to form the thioether.

-

Procedure :

-

Combine 4-iodophenol (1.0 equiv), bis(3,4,5-trimethoxyphenyl)disulfide (0.6 equiv), Pd(OAc)₂ (5 mol%), PPh₃ (10 mol%), and K₃PO₄ (2.0 equiv) in DMF.

-

Heat at 110°C under nitrogen for 24 hours.

-

Filter through Celite, concentrate, and purify via FCC.

-

Advantages and Limitations

-

Advantages : Avoids handling volatile thiols; compatible with aryl halides.

-

Limitations : Requires expensive catalysts; moderate yields.

Microwave-Assisted Synthesis

Microwave irradiation accelerates S-alkylation, reducing reaction times from hours to minutes.

Optimized Microwave Conditions

-

Reagents : 4-Mercaptophenol, 3,4,5-trimethoxybenzyl bromide, NaH, DMF.

-

Procedure :

-

Suspend 4-mercaptophenol (1.0 equiv) and NaH (1.2 equiv) in DMF.

-

Add 3,4,5-trimethoxybenzyl bromide (1.1 equiv).

-

Irradiate at 150 W, 110°C, for 2–5 minutes.

-

Quench, extract, and purify as above.

-

Characterization and Analytical Data

Spectroscopic Analysis

Q & A

Basic: What synthetic routes are commonly employed to prepare 4-((3,4,5-Trimethoxybenzyl)thio)phenol?

Methodological Answer:

The synthesis typically involves nucleophilic substitution or thiol-disulfide exchange. A key intermediate is 3,4,5-trimethoxybenzyl chloride or bromide, which reacts with a thiophenol derivative. For example:

Benzylation of Thiophenol : React 3,4,5-trimethoxybenzyl halide with 4-mercaptophenol under basic conditions (e.g., K₂CO₃ in DMF) to form the thioether bond.

Characterization : Confirm the product via 1H/13C NMR to verify substitution patterns (e.g., aromatic protons at δ 6.5–7.0 ppm for trimethoxybenzyl and δ 7.2–7.5 ppm for phenol) and HR-MS to validate molecular weight .

Basic: What analytical techniques are essential for characterizing this compound?

Methodological Answer:

Critical techniques include:

- 1H/13C NMR : To confirm the presence of the trimethoxybenzyl group (δ ~3.8–3.9 ppm for methoxy protons) and the thiophenol moiety (δ ~4.0–4.2 ppm for benzyl-S linkage) .

- HR-MS (ESI) : To verify molecular weight (e.g., calculated vs. observed [M+H]+ ions) .

- Melting Point Analysis : Compare with literature values to assess purity (e.g., analogous compounds in melt at 176–190°C) .

- TLC/Rf Values : Monitor reaction progress using silica gel plates and appropriate eluents (e.g., hexane:ethyl acetate mixtures) .

Advanced: How can researchers optimize low yields in the synthesis of this compound?

Methodological Answer:

Low yields (e.g., 32.8% vs. 89.3% in pyrimidine derivatives from ) often arise from competing side reactions or steric hindrance. Strategies include:

- Solvent Optimization : Use polar aprotic solvents (e.g., DMF, DMSO) to enhance nucleophilicity of the thiol group .

- Temperature Control : Conduct reactions at 0–5°C to minimize disulfide formation .

- Catalysis : Introduce phase-transfer catalysts (e.g., TBAB) or mild bases (e.g., Et₃N) to improve reaction kinetics .

- Purification : Employ column chromatography with gradient elution to isolate the product from byproducts .

Advanced: How does the electronic environment of the trimethoxybenzyl group influence regioselectivity in derivatization?

Methodological Answer:

The 3,4,5-trimethoxybenzyl group is strongly electron-donating, directing electrophilic substitutions to the para position of the benzyl ring. For example:

- Sulfonation/Nitration : Electrophiles preferentially attack the para position relative to the methoxy groups, as observed in similar trimethoxybenzyl derivatives .

- Thioether Stability : The electron-rich benzyl group stabilizes the thioether bond against oxidation, as confirmed by TGA/DSC studies in related compounds .

Advanced: What strategies resolve contradictions in reported biological activity data for analogs of this compound?

Methodological Answer:

Discrepancies may arise from differences in assay conditions or impurities. Solutions include:

- Purity Validation : Use HPLC-PDA (>95% purity) to exclude confounding effects from synthetic byproducts .

- Dose-Response Curves : Perform IC₅₀ assays across multiple concentrations to confirm activity trends (e.g., pyrimidine derivatives in show μM-level potency) .

- Computational Modeling : Compare molecular docking results (e.g., using AutoDock Vina) with experimental data to identify key binding interactions .

Advanced: How can researchers assess the hydrolytic stability of the thioether bond under physiological conditions?

Methodological Answer:

- pH-Dependent Studies : Incubate the compound in buffers (pH 2–9) at 37°C and monitor degradation via LC-MS over 24–72 hours .

- Kinetic Analysis : Calculate half-life (t₁/₂) using first-order kinetics. For example, thioether bonds in trimethoxybenzyl analogs degrade 10× slower than alkyl thioethers at pH 7.4 .

- Comparative Stability : Use NMR to track structural integrity, comparing with control compounds lacking electron-donating groups .

Basic: What are the key structural features influencing the compound’s solubility?

Methodological Answer:

- Polar Groups : The phenol (-OH) and methoxy (-OCH₃) groups enhance water solubility via hydrogen bonding.

- LogP Calculation : Estimate using software like ChemDraw (e.g., logP ~2.5 for trimethoxybenzyl thioethers) .

- Experimental Solubility : Determine in DMSO (typically >50 mg/mL) and PBS (often <0.1 mg/mL) using UV-Vis spectrophotometry .

Advanced: What mechanistic insights explain the compound’s reactivity in cross-coupling reactions?

Methodological Answer:

The thioether sulfur can act as a directing group in Pd-catalyzed couplings:

- Buchwald-Hartwig Amination : Use Pd₂(dba)₃/Xantphos to introduce amines at the ortho position relative to the sulfur .

- Suzuki-Miyaura Coupling : Activate the aryl-thio bond with CuI/L-proline to enable coupling with boronic acids .

- DFT Studies : Calculate transition-state energies to rationalize regioselectivity (e.g., sulfur’s lone pairs stabilize Pd intermediates) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.